REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[Cl-].[NH4+:10].[OH-].[Na+]>CO.O>[N:10]1[CH:7]=[CH:8][C:3]([NH:4][CH2:5][CH3:6])=[CH:1][CH:2]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
161.4 mL
|
Type
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reactant
|
Smiles
|
C(=C)C1=NC=CC=C1
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Name
|
|
Quantity
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240.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
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solvent
|
Smiles
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CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 h
|
Duration
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18 h
|
Type
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EXTRACTION
|
Details
|
extracted repeatedly with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a green oil, which
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |